An In-Depth Technical Guide to 2,2,6-Trimethyl-4-chromanone
An In-Depth Technical Guide to 2,2,6-Trimethyl-4-chromanone
Abstract
The chroman-4-one scaffold is a privileged heterocyclic system that serves as a foundational structure for a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2,2,6-Trimethyl-4-chromanone. We will delve into its chemical identity, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, this document outlines a plausible synthetic pathway, discusses the compound's relevance within the broader context of drug discovery, and provides essential guidelines for its safe handling and storage. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific chromanone derivative in their scientific endeavors.
Chemical Identity and Core Properties
2,2,6-Trimethyl-4-chromanone is a substituted aromatic heterocyclic ketone. Its structure is characterized by a dihydropyranone ring fused to a benzene ring, with methyl group substitutions at the C2 and C6 positions.
| Property | Value | Source |
| CAS Number | 63678-14-8 | [3] |
| Molecular Formula | C₁₂H₁₄O₂ | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(C)(C)CC2=O | |
| IUPAC Name | 2,2,6-trimethyl-2,3-dihydro-4H-chromen-4-one |
Spectroscopic Profile: A Predictive Analysis
Definitive structural confirmation in organic chemistry relies on a combination of spectroscopic methods.[6] While specific experimental spectra for 2,2,6-Trimethyl-4-chromanone are not publicly cataloged, its structure allows for a robust prediction of its key spectroscopic features.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups.[7][8] The spectrum of 2,2,6-Trimethyl-4-chromanone is expected to be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch.
-
~1685 cm⁻¹ (C=O Stretch): A strong, sharp peak indicating the presence of the conjugated ketone. The conjugation with the aromatic ring typically lowers the frequency from a standard aliphatic ketone (~1715 cm⁻¹).[8]
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Medium to weak bands appearing just above 3000 cm⁻¹.[7]
-
~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Multiple bands of medium to strong intensity from the three methyl groups and the methylene group.[8]
-
~1600-1450 cm⁻¹ (Aromatic C=C Stretch): Several sharp bands of varying intensity.
-
~1250-1100 cm⁻¹ (C-O Stretch): A strong band corresponding to the aryl-alkyl ether linkage within the chromanone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6][9]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative due to the high degree of substitution and symmetry.
-
Singlet (~1.45 ppm, 6H): A large singlet corresponding to the six equivalent protons of the two geminal methyl groups at the C2 position. The absence of adjacent protons results in a singlet.[10]
-
Singlet (~2.30 ppm, 3H): A singlet for the three protons of the methyl group on the aromatic ring at the C6 position.
-
Singlet (~2.70 ppm, 2H): A singlet corresponding to the two equivalent protons of the methylene group at the C3 position. These protons are adjacent to the carbonyl group and the quaternary C2 carbon, hence they appear as a singlet.[10]
-
Aromatic Protons (~7.0-7.8 ppm, 3H): The three protons on the benzene ring will appear as distinct signals (likely a doublet, a doublet of doublets, and a singlet or narrow doublet) in the aromatic region, with their exact chemical shifts and coupling patterns depending on the electronic environment.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Carbonyl Carbon (~192 ppm): The ketone carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (~120-160 ppm): Six distinct signals are expected for the six carbons of the benzene portion of the molecule (four CH carbons and two quaternary carbons).
-
Quaternary C2 Carbon (~78 ppm): The C2 carbon bearing the gem-dimethyl groups.
-
Methylene C3 Carbon (~45 ppm): The methylene carbon adjacent to the carbonyl group.
-
Methyl Carbons (~20-26 ppm): Two signals are expected for the methyl groups: one for the two equivalent methyls at C2 and one for the C6 methyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[11][12]
-
Molecular Ion (M⁺) Peak: A prominent peak is expected at an m/z ratio of 190, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: The primary fragmentation is likely initiated by the cleavage of a methyl group from the C2 position to form a stable tertiary carbocation. This would result in a significant peak at m/z 175 (M-15).[13] Another plausible fragmentation is the retro-Diels-Alder reaction of the heterocyclic ring, a common pathway for chromanone structures.
Synthesis and Reactivity
The chromanone scaffold can be constructed through various synthetic strategies.[14][15] A highly efficient and practical two-step synthesis for 4-chromanones involves a Michael addition followed by an intramolecular cyclization/hydrolysis.[14]
Proposed Synthetic Workflow for 2,2,6-Trimethyl-4-chromanone
This proposed protocol is adapted from established methodologies for chromanone synthesis.[14] The logical starting material is p-cresol (4-methylphenol).
Caption: Proposed two-step synthesis of 2,2,6-Trimethyl-4-chromanone.
Experimental Protocol
Step 1: Synthesis of 3-((4-methylphenoxy)methyl)-3-methylbutanenitrile (Intermediate Nitrile)
-
To a solution of p-cresol (1.0 eq) in tert-butanol, add potassium carbonate (catalytic amount).
-
Add 3,3-dimethylacrylonitrile (1.1 eq) to the mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate nitrile. Purification can be achieved via column chromatography if necessary.
Step 2: Synthesis of 2,2,6-Trimethyl-4-chromanone
-
Dissolve the intermediate nitrile from Step 1 in trifluoroacetic acid (TFA, ~5 eq).
-
Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH, ~1.5 eq).[14]
-
Stir the reaction mixture at room temperature until cyclization is complete (monitor by TLC).
-
Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2,6-Trimethyl-4-chromanone.
-
Purify the final product by column chromatography or recrystallization.
Relevance in Research and Drug Development
The chromanone core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[1][2][16] Chromanone derivatives have been reported to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][17][18]
The specific substitutions in 2,2,6-Trimethyl-4-chromanone are significant for several reasons:
-
Lipophilicity: The three methyl groups increase the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and potentially improve its pharmacokinetic profile.
-
Metabolic Stability: The gem-dimethyl group at the C2 position can block metabolic oxidation at that site, potentially increasing the compound's in vivo half-life.
-
Structural Rigidity: The bicyclic system provides a rigid scaffold, which is often desirable for achieving high-affinity binding to protein targets by reducing the entropic penalty upon binding.
Researchers in drug discovery may synthesize and screen 2,2,6-Trimethyl-4-chromanone and related analogs in assays for various therapeutic targets, leveraging the established biological potential of the chromanone scaffold.[2][19]
Caption: Relationship between the chromanone scaffold, modifications, and potential utility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,2,6-Trimethyl-4-chromanone is not available, general precautions for handling related chemical compounds should be strictly followed.[20][21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields or goggles.[20][23]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[21][22] Ensure that eyewash stations and safety showers are readily accessible.[23]
-
Handling: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust. Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[20][22]
-
Spills: In case of a spill, ensure adequate ventilation, wear appropriate PPE, and sweep up the material, placing it into a suitable container for disposal.[21] Avoid generating dust.
-
Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam as extinguishing media.[20]
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